molecular formula C15H15NO6 B2576912 Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate CAS No. 862979-26-8

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate

Cat. No. B2576912
M. Wt: 305.286
InChI Key: CCKGMDKHXKHMCZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate is a compound that belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . For instance, Ethyl 2-(2,4-dimethoxybenzoyl)acetate and 3-methoxy phenol were reacted in DCE as solvent at 70 °C in the presence of FeCl3 as the catalyst and 2,2′-bipyridine as additives to give a compound .


Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Reactivity and Synthesis of Heterocycles

  • The study of reactivity of chloroacetylated β-enamino compounds, including ethyl derivatives similar to the compound , contributes to the synthesis of polyfunctionalized heterocyclic compounds. This research underscores the versatility of these compounds in creating heterocycles, a class of compounds with wide applications in pharmaceuticals and materials science (Braibante et al., 2002).

Novel Series of α-Ketoamide Derivatives

  • The synthesis of α-ketoamide derivatives demonstrates the application of Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate related compounds in creating new molecules. These molecules have potential applications in various fields, including the development of therapeutics, due to their unique chemical properties (El‐Faham et al., 2013).

Synthesis of Benzofuran Derivatives with Anti-HIV Activity

  • Research into new benzofuran derivatives, including those related to Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate, has led to the synthesis of compounds with potential anti-HIV-1 and HIV-2 activities. These findings highlight the potential medicinal chemistry applications of such compounds, although this area was not the focus of your request (Mubarak et al., 2007).

Advanced Materials and Chemical Synthesis

  • The Pd-catalyzed O-arylation of ethyl acetohydroximate to synthesize O-arylhydroxylamines and substituted benzofurans represents a significant methodological advancement in the synthesis of complex molecules. This process has implications for the development of new materials and pharmaceuticals (Maimone & Buchwald, 2010).

Renewable PET and Biobased Terephthalic Acid Precursors

  • The research into Lewis acid catalyzed Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans for the production of biobased terephthalic acid precursors demonstrates the relevance of related compounds in creating sustainable materials. This work is particularly important in the context of developing renewable resources for the plastics industry (Pacheco et al., 2015).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoacetyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-3-20-14(18)12-11(16-13(17)15(19)21-4-2)9-7-5-6-8-10(9)22-12/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKGMDKHXKHMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-ethoxy-2-oxoacetamido)benzofuran-2-carboxylate

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